molecular formula C8H8N2O4 B8475603 5-(Cyclopropylcarbamoyl)isoxazole-3-carboxylic acid

5-(Cyclopropylcarbamoyl)isoxazole-3-carboxylic acid

Cat. No. B8475603
M. Wt: 196.16 g/mol
InChI Key: ZZVOLCHDEGVRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclopropylcarbamoyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Cyclopropylcarbamoyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Cyclopropylcarbamoyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

5-(cyclopropylcarbamoyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c11-7(9-4-1-2-4)6-3-5(8(12)13)10-14-6/h3-4H,1-2H2,(H,9,11)(H,12,13)

InChI Key

ZZVOLCHDEGVRRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=NO2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-(cyclopropylcarbamoyl)isoxazole-3-carboxylate (1.267 mmol, 0.284 g) was dissolved in ethanol (10 ml). The mixture was cooled in an ice bath and NaOH 2 M solution (2.53 mmol, 1.267 ml) was added. The resulting mixture was stirred in cold until the reaction was complete. Ethanol was evaporated and water was added. The pH of the mixture was adjusted to 4 with HCl. The precipitate was removed by filtration. The filtrate was evaporated and purified by trituration from 1/9 MeOH/DCM. 0.058 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 0.57-0.66 (m, 2H), 0.67-0.75 (m, 2H), 2.77-2.88 (m, 1H), 6.97 (s, 1H), 8.85 (m, 1H).
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
1.267 mL
Type
reactant
Reaction Step Two

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